MC-Val-Cit-PAB-clindamycin is a novel compound designed for targeted drug delivery, primarily utilized in the context of antibody-drug conjugates (ADCs). This compound combines the antibiotic clindamycin with a cleavable linker, MC-Val-Cit-PAB, which enhances its therapeutic efficacy by facilitating selective release at target sites. Clindamycin is known for its ability to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit, thus suppressing the expression of virulence factors .
The compound is classified as a linker-toxin set, specifically designed for use in ADCs. Its CAS number is 1639793-13-7, and it has a molecular weight of 980.63 g/mol . The structure features a bioreversible linkage that allows for improved pharmacokinetics and a better therapeutic index, making it suitable for treating various diseases, particularly those involving bacterial infections .
The synthesis of MC-Val-Cit-PAB-clindamycin typically involves the conjugation of clindamycin to the MC-Val-Cit-PAB linker. This process can be achieved through various chemical reactions that facilitate the formation of stable covalent bonds between the antibiotic and the linker. The synthesis requires careful control of reaction conditions to ensure high purity and yield.
The final product must be purified, often using techniques such as high-performance liquid chromatography (HPLC), to achieve the desired purity level (≥95%) for research applications .
The molecular formula of MC-Val-Cit-PAB-clindamycin is with a molecular weight of 980.63 g/mol . The structure consists of:
The structural integrity is crucial for its function in drug delivery systems, ensuring that clindamycin is released effectively at the target site within cells.
The primary chemical reaction involved in the functionality of MC-Val-Cit-PAB-clindamycin is the cleavage of the linker under specific conditions within lysosomes. This bioreversible reaction allows for the selective release of clindamycin once the conjugate reaches its target cells.
MC-Val-Cit-PAB-clindamycin operates through a targeted mechanism wherein it binds selectively to specific receptors on target cells, facilitating internalization. Once inside the cell, lysosomal enzymes cleave the linker, releasing clindamycin:
This mechanism enhances the therapeutic index by concentrating drug action at infection sites while minimizing systemic exposure .
Other physical properties such as density, boiling point, and melting point are not readily available or may vary based on formulation specifics .
MC-Val-Cit-PAB-clindamycin is primarily used in research settings focused on developing advanced therapeutic strategies against bacterial infections. Its applications include:
This compound represents a significant advancement in targeted antibiotic therapy, combining traditional antibacterial mechanisms with modern drug delivery techniques to improve treatment outcomes.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3